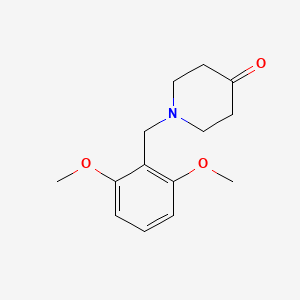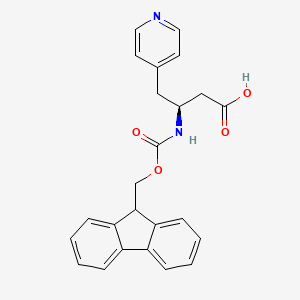
Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid
Vue d'ensemble
Description
Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid: is a derivative of alanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly useful in the field of peptide synthesis, especially in solid-phase peptide synthesis techniques. The presence of the pyridyl group adds unique properties to the compound, making it valuable for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by treating the amino acid with a silylating agent followed by an activated Fmoc reagent under anhydrous conditions . The reaction conditions often require a dry environment to prevent hydrolysis of the protecting group.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, with each addition followed by the removal of the Fmoc protecting group. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized to form N-oxides.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The pyridyl group can participate in substitution reactions, where the hydrogen atoms on the pyridine ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Piperidine is often used to remove the Fmoc group under basic conditions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Free amino acid without the Fmoc group.
Substitution: Various substituted pyridyl derivatives.
Applications De Recherche Scientifique
Chemistry: Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid is widely used in the synthesis of peptides and peptidomimetics. Its unique structure allows for the incorporation of pyridyl groups into peptides, which can enhance binding affinity and specificity in biochemical assays .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The pyridyl group can act as a ligand for metal ions, facilitating the study of metalloproteins.
Medicine: this compound is used in the development of peptide-based drugs. The incorporation of pyridyl groups can improve the pharmacokinetic properties of peptides, making them more stable and bioavailable.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is complete, the Fmoc group is removed, revealing the free amino group, which can then participate in further reactions .
Molecular Targets and Pathways: The pyridyl group in the compound can interact with metal ions, making it useful in the study of metalloproteins. Additionally, the compound can be used to design peptides that target specific proteins or enzymes, facilitating the study of biochemical pathways.
Comparaison Avec Des Composés Similaires
- Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid
- Fmoc-(S)-3-amino-4-(2-pyridyl)-butyric acid
- Fmoc-(S)-3-amino-4-(4-pyridyl)-propanoic acid
Uniqueness: Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid is unique due to the position of the pyridyl group on the butyric acid backbone. This specific positioning allows for distinct interactions with other molecules, enhancing its utility in peptide synthesis and biochemical research. The presence of the Fmoc group also provides a convenient method for protecting the amino group during synthesis, making it a valuable tool in the field of organic chemistry .
Propriétés
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)14-17(13-16-9-11-25-12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEGVQVHZCLRTM-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=NC=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149303 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270065-69-5 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



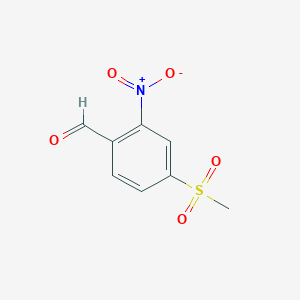
![1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine](/img/structure/B1302809.png)
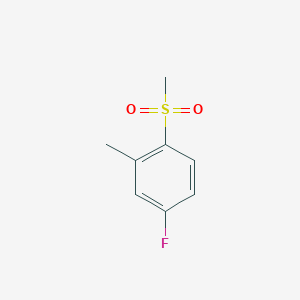

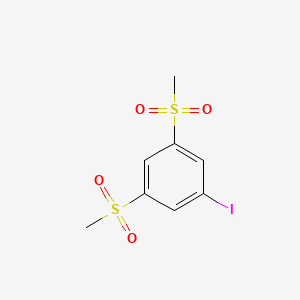
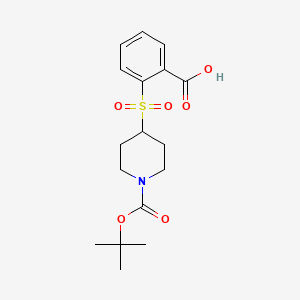
![[3,5-Bis(methylsulfonyl)phenyl]methanol](/img/structure/B1302818.png)
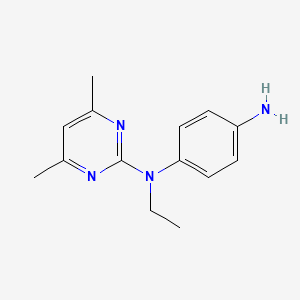
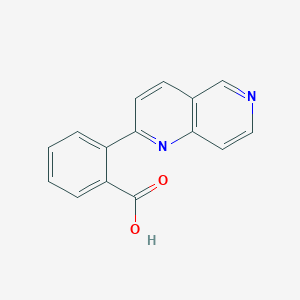
![4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid](/img/structure/B1302824.png)


